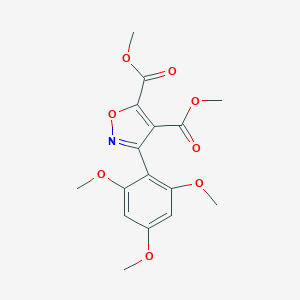
N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide, also known as BDBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBH belongs to the class of benzodiazepine derivatives, which are widely used in the treatment of anxiety, insomnia, and other psychiatric disorders.
科学的研究の応用
N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast, lung, and colon cancer.
作用機序
The mechanism of action of N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect. Benzodiazepines, including N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide, enhance the effects of GABA by binding to specific receptors in the brain.
Biochemical and Physiological Effects:
N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has also been shown to decrease inflammation and oxidative stress, which are implicated in the development of various diseases.
実験室実験の利点と制限
N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one of the limitations of using N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide. One area of interest is in the development of N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide analogs with improved solubility and potency. Another area of research is in the investigation of the molecular targets of N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide, which could lead to the development of more targeted and effective therapies. Additionally, the potential use of N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide in combination with other anticancer drugs is an area of research that warrants further investigation.
Conclusion:
In conclusion, N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide is a promising compound with potential therapeutic applications in the treatment of cancer, epilepsy, anxiety, and other diseases. The synthesis method of N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide involves the condensation reaction between 2-amino-5-benzyl-1,3,4-oxadiazole and 4-chlorobenzohydrazide. N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has been shown to have several biochemical and physiological effects, including anticancer, anticonvulsant, anxiolytic, and sedative effects. While N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide has several advantages for lab experiments, its low solubility in water is a limitation that needs to be addressed. Future research on N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide should focus on the development of analogs with improved solubility and potency, the investigation of its molecular targets, and the potential use in combination with other anticancer drugs.
合成法
The synthesis of N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide involves the condensation reaction between 2-amino-5-benzyl-1,3,4-oxadiazole and 4-chlorobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide or ethanol. The resulting product is then purified by column chromatography or recrystallization to obtain pure N'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide.
特性
分子式 |
C23H22N4O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N//'-(1-benzyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide |
InChI |
InChI=1S/C23H22N4O/c28-23(19-11-5-2-6-12-19)26-25-22-15-16-27(17-18-9-3-1-4-10-18)21-14-8-7-13-20(21)24-22/h1-14H,15-17H2,(H,24,25)(H,26,28) |
InChIキー |
WAEJXGRKLWXGFY-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C2N=C1NNC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
C1CN(C2=CC=CC=C2N=C1NNC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![dimethyl 1-(2-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289553.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)